3-(methylthio)-1H-indole
Description
Structure
3D Structure
Properties
IUPAC Name |
3-methylsulfanyl-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NS/c1-11-9-6-10-8-5-3-2-4-7(8)9/h2-6,10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVHHOXFINVVIIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CNC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60447159 | |
| Record name | 3-methylsulfanyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60447159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40015-10-9 | |
| Record name | 3-(Methylthio)-1H-indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40015-10-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-methylsulfanyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60447159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Methylthio 1h Indole and Its Derivatives
Direct Methylthiolation Approaches to the Indole (B1671886) Core
Direct C-H functionalization represents an atom-economical and efficient strategy for the synthesis of substituted indoles. Several methods for the direct methylthiolation of the indole core have been reported, often employing transition metal catalysis or specific reagents to achieve regioselectivity.
One approach involves the use of dimethyl sulfoxide (B87167) (DMSO) as the methylthio source. A copper(II) acetate-mediated C2-selective methylthiolation of indoles has been developed, where DMSO serves as both the reagent and the solvent. sioc-journal.cn This method can also be adapted to introduce a deuterated methylthio group (d3-methylthiolation) by using DMSO-d6. sioc-journal.cn The reaction is believed to proceed through a radical pathway and does not require high temperatures. sioc-journal.cn
Another strategy utilizes a rhodium(III)-catalyzed regioselective thiolation of indoles. rsc.org By employing a removable oxime directing group at the C3 position, site-selective C4 (sp²) and C2 (sp³)-methyl thiolation can be achieved under mild conditions. rsc.orgrsc.org This method demonstrates good functional group tolerance. rsc.orgrsc.org For instance, a 2-methylindole (B41428) derivative can be converted to the corresponding 2-methylthiolated indole in good yield. rsc.org
Furthermore, iodine-promoted methods have been developed for the selective 3-sulfenylation of indoles with dichalcogenides under mild conditions, providing another route to introduce a sulfur-containing substituent at the C3 position. dntb.gov.ua A switchable synthesis of 3-unsubstituted indoles and 3-methylthioindoles has also been reported, mediated by thionyl chloride (SOCl₂) in DMSO. rsc.org The outcome of this reaction is temperature-dependent; at room temperature, it yields 3-unsubstituted indoles, while at higher temperatures, it produces 3-methylthioindoles through electrophilic methylthiolation. rsc.org
Table 1: Direct Methylthiolation Approaches
| Method | Reagents | Position of Methylthiolation | Key Features |
|---|---|---|---|
| Copper-mediated | Cu(OAc)₂, DMSO | C2 | Uses DMSO as methylthio source; radical pathway. sioc-journal.cn |
| Rhodium-catalyzed | Rh(III) catalyst, oxime directing group | C4 (sp²) or C2 (sp³) | Mild conditions; good functional group tolerance. rsc.orgrsc.org |
| Iodine-promoted | I₂, dichalcogenides | C3 | Mild conditions. dntb.gov.ua |
| SOCl₂/DMSO | SOCl₂, DMSO | C3 | Temperature-dependent switchable synthesis. rsc.org |
Derivatization Strategies from Precursor Indoles
The synthesis of 3-(methylthio)indoles can also be achieved through the derivatization of pre-functionalized indole precursors. These multi-step strategies offer a high degree of control over the final structure of the molecule.
A prominent strategy involves the use of α-oxoketene dithioacetals, specifically 2-(1-methyl-1H-indole-3-carbonyl)-3,3-bis(methylthio)acrylonitrile, as a key intermediate. rsc.orgiajps.comworldscientificnews.com This intermediate is typically prepared in a two-step sequence from N-methyl indole. First, N-methyl indole is reacted with cyanoacetic acid to form 3-cyanoacetyl N-methyl indole. worldscientificnews.com This product is then treated with carbon disulfide and methyl iodide in the presence of a base to yield the desired 2-(1-methyl-1H-indole-3-carbonyl)-3,3-bis(methylthio)acrylonitrile scaffold. rsc.orgworldscientificnews.com This intermediate serves as a versatile platform for the synthesis of a variety of heterocyclic compounds. researchgate.net
Table 2: Synthesis of 2-(1-methyl-1H-indole-3-carbonyl)-3,3-bis(methylthio)acrylonitrile
| Step | Starting Material | Reagents | Product |
|---|---|---|---|
| 1 | N-methyl indole | Cyanoacetic acid, Acetic anhydride | 3-cyanoacetyl N-methyl indole worldscientificnews.com |
| 2 | 3-cyanoacetyl N-methyl indole | Carbon disulfide, Methyl iodide, Base | 2-(1-methyl-1H-indole-3-carbonyl)-3,3-bis(methylthio)acrylonitrile rsc.orgworldscientificnews.com |
The 2-(1-methyl-1H-indole-3-carbonyl)-3,3-bis(methylthio)acrylonitrile intermediate is particularly useful in desulfitative displacement reactions. In these reactions, one of the methylthio groups is displaced by a nucleophile, such as an amine. This approach has been successfully employed to synthesize a series of 3-((substitutedphenyl)amino)-2-(1-methyl-1H-indole-3-carbonyl)-3-(methylthio)acrylonitrile derivatives. iajps.comworldscientificnews.com The reaction proceeds by reacting the bis(methylthio)acrylonitrile intermediate with various substituted anilines, often in ethanol, to yield the final products in moderate to good yields. iajps.comworldscientificnews.com This catalyst-free reaction offers a straightforward workup and purification process. iajps.com
Table 3: Desulfitative Displacement Reaction
| Intermediate | Nucleophile | Product |
|---|---|---|
| 2-(1-methyl-1H-indole-3-carbonyl)-3,3-bis(methylthio)acrylonitrile | Substituted anilines | 3-((substitutedphenyl)amino)-2-(1-methyl-1H-indole-3-carbonyl)-3-(methylthio)acrylonitrile iajps.comworldscientificnews.com |
Strategies involving 3,3-bis(methylthio)acrylonitrile (B8791894) Intermediates
Flow Chemistry Applications in Indole Synthesis
Flow chemistry has emerged as a powerful technology for the synthesis of organic compounds, offering advantages such as improved safety, efficiency, and scalability. While specific applications for the flow synthesis of 3-(methylthio)-1H-indole are not widely reported, the use of flow chemistry for the synthesis of indole derivatives, in general, is well-established. nih.gov
A continuous-flow Fischer indole synthesis of 3-methylindole (B30407) has been demonstrated using an ionic liquid as the solvent. researchgate.net This process achieved a high yield and purity of the product. researchgate.net Flow chemistry has also been utilized for the synthesis of various heterocyclic compounds, including precursors for active pharmaceutical ingredients. uc.pt For instance, a continuous-flow process was developed for the synthesis of 3-(mesitylthio)-1H-1,2,4-triazole, highlighting the potential of this technology for the synthesis of thioether-containing heterocycles. mdpi.comresearchgate.net These examples suggest that flow chemistry could be a viable and advantageous approach for the synthesis of this compound and its derivatives.
Microscale Synthesis Techniques for Indole Derivatives
Microscale synthesis techniques are valuable for the rapid preparation of small quantities of compounds for screening and initial studies. A study on the microscale synthesis of a series of ((E)-N-((2-(4-(1H-imidazol-1-yl) phenyl)-1H-indol-3-yl) methylene) pyridin-2-amine derivatives included the synthesis of a 2-(4-(1H-imidazol-1-yl) phenyl)-4-(methylthio)-1H-indole-3-carbaldehyde derivative. ajgreenchem.comajgreenchem.com This demonstrates the applicability of microscale techniques for the preparation of indole derivatives bearing a methylthio group. The synthesis involved a multi-step sequence, and the progression of the reactions was monitored by thin-layer chromatography (TLC). ajgreenchem.com
Advanced Spectroscopic Characterization of 3 Methylthio 1h Indole and Its Analogs
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the detailed molecular structure of an organic compound in solution. By analyzing the magnetic properties of atomic nuclei, it provides information about the chemical environment, connectivity, and spatial arrangement of atoms.
In the ¹H NMR spectrum of 3-(methylthio)-1H-indole, specific signals corresponding to the indole (B1671886) ring protons, the N-H proton, and the methylthio group protons are expected. The indole scaffold has a unique set of aromatic protons. Based on data from related indole structures, the proton on the C2 position typically appears as a singlet or a narrow multiplet. osti.gov The protons on the benzene (B151609) portion of the indole ring (H4, H5, H6, and H7) generally resonate in the aromatic region, typically between δ 7.0 and 8.0 ppm. osti.govrsc.org The N-H proton of the indole ring is characteristically broad and appears further downfield, often above δ 8.0 ppm, due to its acidic nature and potential for hydrogen bonding. osti.gov A key feature for this specific compound is the signal from the methylthio (-SCH₃) group, which is expected to be a sharp singlet at approximately δ 2.3-2.5 ppm. osti.gov
Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Based on data from analogous compounds)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| N-H | > 8.0 | broad singlet |
| H2 | ~7.2 - 7.4 | singlet / doublet |
| H4 / H7 | ~7.6 - 7.9 | multiplet / doublet |
| H5 / H6 | ~7.1 - 7.3 | multiplet / triplet |
| -SCH₃ | ~2.3 - 2.5 | singlet |
Note: Chemical shifts are typically recorded in deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆). Values can vary based on solvent and concentration.
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals are expected for each of the nine carbon atoms. The carbons of the indole ring typically appear between δ 100 and 140 ppm. rsc.org The C3 carbon, being directly attached to the sulfur atom, is expected to resonate in the δ 100-115 ppm range. The C2 carbon signal is anticipated around δ 125-130 ppm. The quaternary carbons of the indole ring (C3a and C7a) generally show signals around δ 128 ppm and δ 136 ppm, respectively. rsc.org The carbon of the methylthio group (-SCH₃) is expected to have a chemical shift in the aliphatic region, typically around δ 15-20 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Based on data from analogous compounds)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C2 | 125 - 130 |
| C3 | 100 - 115 |
| C3a | ~128 |
| C4 | ~120 |
| C5 | ~122 |
| C6 | ~120 |
| C7 | ~112 |
| C7a | ~136 |
| -SCH₃ | 15 - 20 |
Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the signals observed in 1D spectra and confirming the connectivity of the molecule.
COSY (Correlation Spectroscopy) would reveal correlations between protons that are coupled to each other, primarily those on adjacent carbons. For this compound, COSY would show correlations among the aromatic protons H4, H5, H6, and H7, helping to delineate the substitution pattern on the benzene ring. A correlation between the N-H proton and the H2 proton might also be observed.
HSQC (Heteronuclear Single Quantum Coherence) correlates proton signals with the signals of the carbons to which they are directly attached. This experiment would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum, confirming assignments for C2-H2, C4-H4, C5-H5, C6-H6, C7-H7, and the -SCH₃ group. cumhuriyet.edu.tr
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying connections across quaternary carbons and heteroatoms. For this compound, key HMBC correlations would be expected from the -SCH₃ protons to the C3 carbon, and from the H2 proton to the C3, C3a, and C7a carbons, confirming the substitution pattern on the pyrrole (B145914) ring. biosynth.com
Carbon-13 NMR (¹³C NMR) Analysis
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show several characteristic absorption bands. A prominent, moderately sharp band around 3400 cm⁻¹ is characteristic of the N-H stretching vibration of the indole ring. researchgate.net The aromatic C-H stretching vibrations are expected to appear just above 3000 cm⁻¹. The C-S stretching vibration typically gives a weak to medium absorption in the range of 600-800 cm⁻¹. The spectrum would also feature characteristic absorptions for the aromatic C=C stretching vibrations within the 1450-1620 cm⁻¹ region. rsc.org
Table 3: Predicted IR Absorption Bands for this compound (Based on data from analogous compounds)
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |
| N-H Stretch | ~3400 | Medium, Sharp |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H Stretch (-SCH₃) | 2900 - 3000 | Weak |
| Aromatic C=C Stretch | 1450 - 1620 | Medium to Strong |
| C-N Stretch | 1200 - 1350 | Medium |
| C-S Stretch | 600 - 800 | Weak to Medium |
Mass Spectrometry (MS and HRMS)
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound. For this compound (C₉H₉NS), the exact molecular weight is 163.24 g/mol . biosynth.comchemscene.com
In a typical electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z = 163. The fragmentation pattern would be characteristic of the indole structure. Common fragmentations of indoles involve the loss of small molecules. For this compound, a significant fragment could arise from the cleavage of the methyl group from the sulfur atom, leading to a [M - CH₃]⁺ ion at m/z = 148, or the loss of the entire methylthio group, [M - SCH₃]⁺, at m/z = 116.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, allowing for the determination of the elemental formula. The calculated exact mass for the protonated molecule [M+H]⁺ of C₉H₉NS would be used to confirm its elemental composition with high confidence. rsc.orgacs.org
UV-Visible (UV-Vis) Spectroscopy
UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic transitions and conjugated systems. The indole ring system is a strong chromophore. The UV-Vis spectrum of indole itself typically shows two main absorption bands: a strong band around 220 nm and a broader band with fine structure between 260 and 290 nm. For this compound, similar absorption maxima (λmax) are expected. The substitution with a methylthio group at the C3 position may cause a slight bathochromic (red) shift of these absorption bands compared to the parent indole. Calculated UV-absorbance spectra for similar molecules like 3-methylindole (B30407) show characteristic peaks in the 200-300 nm range. researchgate.net
X-ray Crystallography for Structural Elucidation
X-ray crystallography stands as a definitive method for the elucidation of the three-dimensional atomic and molecular structure of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and the conformation of molecules within a crystal lattice. youtube.comuhu-ciqso.es
A thorough search of scientific literature and crystallographic databases reveals that while the compound this compound is utilized in various chemical syntheses, its own single-crystal X-ray structure has not been reported in published literature to date. bohrium.comrsc.org Research articles that employ this compound as a starting material have reported the crystal structures of the resulting products, but not of the reactant itself. bohrium.comrsc.org
For comparative purposes, the crystallographic data of several analogous or related indole structures have been determined, providing insight into the structural motifs of this class of compounds.
For instance, the crystal structure of 3-methyl-2-(methylthio)-1-tosyl-1H-indole , an analog of the target compound, has been analyzed. Although the full crystallographic data is not available, some conformational details have been described. The methylthio group (SCH₃) is reported to lie orthogonal to the indole plane, a conformation adopted to minimize steric hindrance with the adjacent methyl group at the C3 position.
In another study focusing on more complex indole derivatives, such as substituted 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indoles , single-crystal X-ray diffraction was crucial for confirming the molecular structures. mdpi.com For example, one such derivative was found to crystallize in the triclinic P-1 space group. mdpi.com These studies, while not directly on this compound, underscore the power of X-ray crystallography in unambiguously determining the complex architecture of indole-containing heterocyclic systems. mdpi.commdpi.com
Similarly, the crystal structures of various other substituted indoles have been elucidated, revealing details about intermolecular interactions, such as hydrogen bonding and π–π stacking, which govern the packing of molecules in the solid state. csic.esresearchgate.net
While no direct crystallographic data for this compound is currently available, the analysis of its analogs suggests that the indole ring would be planar, with the methylthio substituent at the C3 position. The precise conformation and intermolecular interactions would, however, remain speculative until a definitive single-crystal X-ray diffraction analysis of this compound is performed and published.
Computational Chemistry and Theoretical Investigations of 3 Methylthio 1h Indole Systems
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has become a cornerstone of quantum chemical calculations for organic molecules due to its favorable balance between accuracy and computational cost. It is extensively used to investigate the structural and electronic properties of 3-(methylthio)-1H-indole and related systems.
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding the electronic behavior of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The difference between these energies, known as the HOMO-LUMO gap (ΔE), is a critical parameter that reflects the molecule's kinetic stability and chemical reactivity. nih.gov A large gap suggests high stability and low reactivity, whereas a small gap implies the molecule is more prone to chemical reactions and electronic excitation.
In studies of indole (B1671886) derivatives, DFT calculations are routinely employed to determine these orbital energies. For instance, theoretical investigations of donor-acceptor systems based on indole scaffolds use DFT to predict how chemical modifications tune the HOMO and LUMO levels. researchgate.netarxiv.org Enhancing the electron-donating strength of a substituent on the indole ring typically raises the HOMO energy level, while strengthening an electron-accepting group tends to lower the LUMO energy. arxiv.org This principle is fundamental in designing molecules for applications like dye-sensitized solar cells, where precise control over orbital energies is required for efficient charge transfer. researchgate.net
Table 1: Representative Frontier Orbital Energies for Indole-based Systems (Theoretical)
| Compound/System | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Method/Basis Set | Source |
|---|---|---|---|---|---|
| Salicylaldehyde-based Schiff base 1 | -6.215 | -2.053 | 4.162 | M06/6-311G(d,p) | acs.org |
| Salicylaldehyde-based Schiff base 3 | -6.242 | -2.056 | 4.186 | M06/6-311G(d,p) | acs.org |
| BDP-based Compound 2a | - | - | 1.11 | DFT | acs.org |
| BDP-based Compound 2b | - | - | 1.09 | DFT | acs.org |
| IIG-based Compound 1a | - | - | 1.65 | DFT | acs.orgcsic.es |
DFT and its time-dependent extension (TD-DFT) are powerful tools for predicting various spectroscopic properties, including vibrational (infrared and Raman) and electronic (UV-Visible) spectra. researchgate.net By calculating the harmonic vibrational frequencies, researchers can assign the peaks observed in experimental IR and Raman spectra to specific vibrational modes of the molecule, such as N-H stretching, C-S stretching, or aromatic C-H bending. acs.org These theoretical spectra provide a detailed conformational and structural analysis.
Similarly, TD-DFT calculations can predict the electronic absorption spectra (UV-Vis) by determining the energies of electronic transitions from the ground state to various excited states. researchgate.net The calculated maximum absorption wavelength (λmax) and oscillator strengths (f) help in understanding the photophysical properties of the molecule, which is particularly relevant for applications in optical materials. researchgate.net
Table 2: Predicted Spectroscopic Data for Related Indole Systems
| Property | Predicted Value | Experimental Value | System/Method | Source |
|---|---|---|---|---|
| N-H Stretching (cm⁻¹) | 3315 | 3148 | Salicylaldehyde-based Schiff base / DFT | acs.org |
| N-H Bending (cm⁻¹) | 1488 | 1523 | Salicylaldehyde-based Schiff base / DFT | acs.org |
| λmax (nm) | ~561 | - | Thieno[2,3-b]indole dye / TD-DFT | researchgate.net |
| S=O Asymmetric Stretch (cm⁻¹) | 1365 | - | 3-methyl-2-(methylthio)-1-tosyl-1H-indole |
Electronic Structure Calculations (HOMO/LUMO)
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). ajchem-a.comnih.gov This method is central to structure-based drug design. For derivatives of this compound, docking simulations are used to explore their potential as inhibitors of various biological targets, such as enzymes and receptors implicated in disease. mdpi.comnih.gov
The simulation places the ligand into the binding site of the target protein and calculates a "docking score," which estimates the binding affinity (e.g., in kcal/mol). ajchem-a.comresearchgate.net A lower (more negative) score generally indicates a more favorable binding interaction. The analysis also reveals key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-cation interactions, that stabilize the ligand-receptor complex. mdpi.com These insights help rationalize the biological activity of existing compounds and guide the design of new, more potent inhibitors. rsc.org
Table 3: Examples of Molecular Docking Studies with Indole Derivatives
| Ligand System | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Source |
|---|---|---|---|---|
| 3-Ethyl-1H-indole derivative | COX-2 | -11.35 | - | ajchem-a.com |
| Indole derivative (MMINA) | COX-2 | - | STAT3, TNF-α | nih.gov |
| Sulfadiazine derivative 8 | EGFRWT | -6.40 | - | rsc.org |
| Sulfadiazine derivative 8 | EGFRT790M | -7.53 | - | rsc.org |
Molecular Dynamics (MD) Simulations
While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations calculate the trajectory of atoms and molecules over time by solving Newton's equations of motion. mdpi.comresearchgate.net In the context of this compound systems, MD is used to assess the stability of the ligand-protein complex predicted by docking. researchgate.net
By simulating the complex in a realistic environment (e.g., in water) for nanoseconds or longer, researchers can observe whether the ligand remains stably bound in the active site and whether the key interactions are maintained over time. mdpi.com Analysis of parameters like the root-mean-square deviation (RMSD) of the ligand and protein atoms helps quantify the stability of the complex. mdpi.com MD simulations can reveal conformational changes and dynamic interactions that are not captured by static docking, providing a more accurate assessment of a compound's potential as a drug candidate. researchgate.netbiorxiv.org
Structure-Based Drug Design Principles
Structure-based drug design (SBDD) is a rational approach to discovering and developing new drugs. It relies heavily on knowledge of the three-dimensional structure of the biological target. drugdiscoverynews.comproteinstructures.com The process is iterative and integrates computational methods like molecular docking and MD simulations with experimental validation. nih.govdrugdiscoverynews.com
The SBDD workflow typically involves:
Target Identification and Validation: A protein crucial to a disease pathway is selected. researchgate.netproteinstructures.com
Structure Determination: The 3D structure of the target is determined experimentally (e.g., via X-ray crystallography) or computationally (e.g., via homology modeling). drugdiscoverynews.com
Hit Identification: Computational screening (e.g., virtual screening of compound libraries) and experimental assays are used to find initial "hit" compounds that bind to the target. proteinstructures.com
Lead Optimization: The hit compound's structure is systematically modified to improve its binding affinity, selectivity, and pharmacokinetic properties. Computational analysis of the co-crystal structure or docked pose guides these modifications. drugdesign.org
For this compound, SBDD principles would be applied by using its scaffold as a starting point. Docking and MD simulations would predict how derivatives might bind to a specific target. Based on these predictions, new analogs would be synthesized and tested, with the results feeding back into the design cycle to create increasingly optimized lead compounds. nih.gov
Quantum Chemical Parameters (e.g., Natural Bond Orbital, Global Reactivity Parameters)
Beyond frontier orbitals, DFT calculations can provide a suite of other quantum chemical parameters that describe a molecule's stability and reactivity.
Table 4: Key Global Reactivity Parameters
| Parameter | Formula | Description | Source |
|---|---|---|---|
| Ionization Potential (I) | I = -E_HOMO | The energy required to remove an electron. | acs.org |
| Electron Affinity (A) | A = -E_LUMO | The energy released when an electron is added. | acs.org |
| Electronegativity (χ) | χ = (I + A) / 2 | The ability of an atom or molecule to attract electrons. | acs.org |
| Chemical Hardness (η) | η = (I - A) / 2 | Measures resistance to change in electron distribution. A harder molecule has a larger HOMO-LUMO gap. | acs.org |
| Chemical Potential (μ) | μ = -χ = -(I + A) / 2 | The "escaping tendency" of electrons from a system. | acs.org |
| Global Electrophilicity (ω) | ω = μ² / (2η) | An index of a molecule's ability to act as an electrophile. | acs.org |
These parameters are invaluable for systematically studying how structural modifications to the this compound scaffold influence its intrinsic stability and reactivity profile. acs.org
Biological Activities and Mechanistic Insights of 3 Methylthio 1h Indole Derivatives in Vitro and Non Clinical Models
Antimicrobial Properties
Derivatives of 3-(methylthio)-1H-indole have demonstrated notable activity against a range of microbial pathogens, including both bacteria and fungi.
Antibacterial Activity (In Vitro)
The antibacterial efficacy of this compound derivatives has been evaluated against various Gram-positive and Gram-negative bacteria. A series of (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives exhibited potent antibacterial activity, with some compounds showing minimum inhibitory concentrations (MIC) as low as 0.004 mg/mL against Enterobacter cloacae. mdpi.com In another study, certain 4-(indol-3-yl)thiazole-2-amines, which can be considered derivatives of the core indole (B1671886) structure, were effective against Staphylococcus aureus and Salmonella Typhimurium, with one compound displaying an MIC range of 0.06–0.12 mg/mL. nih.gov
Bis(indolyl)methanes, which include a 3,3'-((4-(methylthio)phenyl)methylene)bis(1H-indole) derivative, have also been investigated. rhhz.net One compound in this series showed good activity against S. aureus. rhhz.net Furthermore, some indole derivatives have demonstrated significant activity against methicillin-resistant S. aureus (MRSA), a notoriously difficult-to-treat pathogen. turkjps.org For instance, certain indole-thiadiazole and indole-triazole derivatives were more effective than the standard drug ciprofloxacin (B1669076) against MRSA. turkjps.org
The mechanism of antibacterial action for some of these derivatives is thought to involve the inhibition of essential bacterial enzymes. For example, docking studies have suggested that the inhibition of E. coli MurB, an enzyme involved in peptidoglycan biosynthesis, could be responsible for the antibacterial effects of certain indole-thiazole derivatives. mdpi.comnih.gov
Table 1: In Vitro Antibacterial Activity of Selected this compound Derivatives
| Compound/Derivative Class | Bacterial Strain(s) | Key Findings (MIC values) | Reference(s) |
|---|---|---|---|
| (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates | Enterobacter cloacae, E. coli, M. flavus | MICs ranging from 0.004–0.03 mg/mL. E. cloacae was most sensitive. | mdpi.com |
| 4-(Indol-3-yl)thiazole-2-amines | S. aureus, S. Typhimurium, MRSA | MICs as low as 0.06–0.12 mg/mL. More potent against MRSA than ampicillin. | nih.gov |
| Indole-thiadiazole and Indole-triazole derivatives | MRSA, E. coli, B. subtilis | More effective than ciprofloxacin against MRSA. MIC of 3.125 µg/mL against B. subtilis. | turkjps.org |
| 3,3'-((4-(methylthio)phenyl)methylene)bis(1H-indole) | S. aureus | Showed good antibacterial activity. | rhhz.net |
Antifungal Activity (In Vitro)
In addition to their antibacterial properties, this compound derivatives have been investigated for their antifungal potential. A study on (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives revealed good to excellent antifungal activity against a panel of eight fungal species, with MIC values in the range of 0.004–0.06 mg/mL. mdpi.com The most sensitive fungus was Trichoderma viride, while Aspergillus fumigatus was the most resistant. mdpi.com
Similarly, new indole derivatives containing 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879) moieties have shown promising antifungal activity against Candida albicans and Candida krusei, with some compounds being more effective than the standard drug fluconazole. turkjps.org The mechanism of antifungal action for some of these derivatives is proposed to be the inhibition of 14α-lanosterol demethylase (CYP51), an essential enzyme in fungal ergosterol (B1671047) biosynthesis. mdpi.com
Table 2: In Vitro Antifungal Activity of Selected this compound Derivatives
| Compound/Derivative Class | Fungal Strain(s) | Key Findings (MIC values) | Reference(s) |
|---|---|---|---|
| (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates | Trichoderma viride, Aspergillus fumigatus, Penicillium ochrochloron | MICs ranging from 0.004–0.06 mg/mL. Compound 15 was the most potent. | mdpi.com |
| Indole-triazole and Indole-thiadiazole derivatives | Candida albicans, Candida krusei | Showed excellent antifungal activities, some more effective than fluconazole. | turkjps.org |
| Novel indolyl-pyrimidine derivatives | Candida albicans, Aspergillus flavus | Pronounced antimicrobial activity compared to reference drugs. | bohrium.com |
Anticancer Potential (In Vitro)
The anticancer properties of this compound derivatives have been a significant area of research, with studies demonstrating their cytotoxic effects against various cancer cell lines and providing insights into their mechanisms of action.
Cytotoxicity Studies against Specific Cancer Cell Lines
A variety of this compound derivatives have exhibited cytotoxic activity against human cancer cell lines. For instance, a series of 4-(1-methyl-1H-indol-3-yl)-6-(methylthio)pyrimidine-5-carbonitriles were evaluated against breast cancer cell lines. tandfonline.comresearchgate.net Compounds 4b, 4e, and 4h showed prominent cytotoxicity against the human breast carcinoma MCF-7 cell line, with GI50 values of 2.0, 0.5, and 0.5 µM, respectively. tandfonline.comresearchgate.net
In another study, novel pyrazole-indole hybrids were synthesized and screened against four human cancer types: colorectal carcinoma (HCT-116), breast adenocarcinoma (MCF-7), liver carcinoma (HepG2), and lung carcinoma (A549). nih.gov Two compounds, 7a and 7b, demonstrated excellent anticancer activity against the HepG2 cell line with IC50 values of 6.1 ± 1.9 and 7.9 ± 1.9 μM, respectively, which were superior to the standard drug doxorubicin. nih.gov
Furthermore, (E)-3-(benzo[d]thiazol-2-ylamino)-2-(1-methyl-1H-indole-3-carbonyl)-3-(methylthio)acrylonitrile derivatives were tested against the MCF-7 breast carcinoma cell line, with compounds 4j and 4i showing significant activities with GI50 values of 14.3 and 19.5 μM, respectively. benthamdirect.com
Table 3: In Vitro Cytotoxicity of Selected this compound Derivatives
| Compound/Derivative Class | Cancer Cell Line(s) | Key Findings (IC50/GI50 values) | Reference(s) |
|---|---|---|---|
| 4-(1-methyl-1H-indol-3-yl)-6-(methylthio)pyrimidine-5-carbonitriles | MCF-7 (Breast) | Compounds 4e and 4h: GI50 of 0.5 µM. | tandfonline.comresearchgate.net |
| Pyrazole-indole hybrids (7a, 7b) | HepG2 (Liver) | IC50 of 6.1 ± 1.9 µM and 7.9 ± 1.9 µM, respectively. | nih.gov |
| (E)-3-(benzo[d]thiazol-2-ylamino)-2-(1-methyl-1H-indole-3-carbonyl)-3-(methylthio)acrylonitriles | MCF-7 (Breast) | Compounds 4j and 4i: GI50 of 14.3 and 19.5 μM, respectively. | benthamdirect.com |
| Thiazolyl-indole-2-carboxamide derivatives (6i, 6v) | MCF-7 (Breast) | IC50 of 6.10 ± 0.4 μM and 6.49 ± 0.3 μM, respectively. | acs.org |
Mechanistic Investigations (e.g., Enzyme Inhibition, Receptor Modulation)
The anticancer effects of this compound derivatives are often attributed to their interaction with specific molecular targets involved in cancer progression. Molecular docking studies of 4-(1-methyl-1H-indol-3-yl)-6-(methylthio)pyrimidine-5-carbonitriles suggest that they may exert their anticancer activity through the inhibition of EGFR tyrosine kinase. tandfonline.comresearchgate.net The binding affinity scores of these compounds correlated well with their observed anticancer activity. tandfonline.comresearchgate.net
In the case of pyrazole-indole hybrids, mechanistic studies revealed that the most potent compounds induced cell cycle arrest and apoptosis in HepG2 cells. nih.gov Enzymatic assays showed that these compounds targeted caspase-3, Bcl-2, Bax, and CDK-2, with molecular docking studies indicating a strong binding affinity for the active pocket of the CDK-2 enzyme. nih.gov
Thiazolyl-indole-2-carboxamide derivatives have been shown to inhibit key protein kinases such as EGFR, HER2, VEGFR-2, and CDK2, leading to cell cycle arrest at the G2/M phase and the promotion of apoptosis. acs.org Some indole derivatives linked to imidazole (B134444) have been investigated for their potential as selective estrogen receptor degraders (SERDs), with competitive binding assays showing superior binding affinities to tamoxifen. ajgreenchem.com
Anti-inflammatory and Antioxidant Activities (In Vitro)
Derivatives of this compound have also been explored for their potential to combat inflammation and oxidative stress.
A series of bis(indolyl)methanes, including a derivative with a methylthio-phenyl group, were evaluated for their in vitro anti-inflammatory activity. rhhz.net Most of the tested compounds, including 3,3'-((4-(methylthio)phenyl)methylene)bis(1H-indole), exhibited excellent anti-inflammatory activity, comparable to the standard drug diclofenac, by inhibiting protein denaturation. rhhz.net The anti-inflammatory effects of some indole derivatives are linked to their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform. japsonline.com
In terms of antioxidant properties, a series of 3-(((1H-benzo[d]imidazol-2-yl)methyl)thio)-5H- turkjps.orgresearchgate.nettriazino[5,6-b]indole derivatives were tested for their ability to scavenge the DPPH radical. researchgate.net Several compounds in this series exhibited strong antioxidant activity, with IC50 values as low as 10.85 ± 0.05 µg/mL. researchgate.net Similarly, certain indolyl-pyrimidine derivatives have shown promising free radical scavenging activity, with some being more potent than the standard antioxidant, ascorbic acid. bohrium.com The antioxidant mechanism of some indole derivatives is attributed to their ability to transfer a hydrogen atom or a single electron to neutralize free radicals. nih.gov
Table 4: In Vitro Anti-inflammatory and Antioxidant Activities of Selected this compound Derivatives
| Compound/Derivative Class | Activity | Assay | Key Findings | Reference(s) |
|---|---|---|---|---|
| 3,3'-((4-(methylthio)phenyl)methylene)bis(1H-indole) | Anti-inflammatory | Protein denaturation inhibition | Excellent activity, comparable to diclofenac. | rhhz.net |
| 4-(1-methyl-1H-indol-3-yl)-6-(methylthio)pyrimidine-5-carbonitriles | Anti-inflammatory | Albumin denaturation inhibition | Compounds 4a, 4c, 4e, 4g, and 4i showed significant activity. | tandfonline.com |
| 3-(((1H-benzo[d]imidazol-2-yl)methyl)thio)-5H- turkjps.orgresearchgate.nettriazino[5,6-b]indole derivatives | Antioxidant | DPPH radical scavenging | Strong activity with IC50 values as low as 10.85 ± 0.05 µg/mL. | researchgate.net |
| Indolyl-pyrimidine derivatives | Antioxidant | Free radical scavenging | Some compounds were more potent than ascorbic acid. | bohrium.com |
Free Radical Scavenging Assays
Derivatives of this compound have been investigated for their potential as antioxidants, particularly their ability to scavenge free radicals. In vitro studies commonly employ assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging tests to evaluate this activity. acs.org
A study on indole-3-acetamide (B105759) derivatives demonstrated their capacity to scavenge both DPPH and ABTS radicals. acs.org For instance, one of the most active compounds in this series, compound 15 , exhibited significant antioxidant potential with IC50 values of 0.81 ± 0.25 μM in the DPPH assay and 0.35 ± 0.1 μM in the ABTS assay. acs.org The entire series of twenty-four synthesized indole-3-acetamides showed promising results, with IC50 values for DPPH and ABTS radical scavenging activities ranging from 0.81 ± 0.25 to 2.75 ± 0.03 μM and 0.35 ± 0.1 to 2.19 ± 0.08 μM, respectively. acs.org
The antioxidant activity of these indole derivatives is often attributed to the hydrogen-donating ability of the indole nitrogen atom, which can stabilize free radicals. researchgate.net The presence of a free electron pair on the heterocyclic nitrogen atom in the indole structure allows it to act as an active redox center. researchgate.net
| Compound | DPPH IC50 (μM) | ABTS IC50 (μM) |
|---|---|---|
| Compound 15 | 0.81 ± 0.25 | 0.35 ± 0.1 |
| General Range (Compounds 1-24) | 0.81 - 2.75 | 0.35 - 2.19 |
Enzyme Inhibition in Inflammation Pathways (e.g., Cyclooxygenase Inhibition)
The role of this compound derivatives in modulating inflammatory pathways has been explored, with a particular focus on the inhibition of cyclooxygenase (COX) enzymes. COX-1 and COX-2 are key enzymes in the synthesis of prostaglandins, which are mediators of inflammation. ajchem-a.com Selective inhibition of COX-2 is a desirable therapeutic strategy as it is primarily involved in the inflammatory response, while COX-1 plays a role in maintaining gastrointestinal integrity. google.com
Several studies have synthesized and evaluated indole derivatives as potential COX inhibitors. For example, a series of 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(substituted phenyl) methylidene] acetohydrazide derivatives were synthesized and showed significant anti-inflammatory activity. nih.gov Compound S3 from this series was found to selectively inhibit COX-2 expression, suggesting a favorable gastrointestinal safety profile. nih.gov Molecular docking studies revealed that this compound could bind to the COX-2 enzyme, with its carbonyl group forming hydrogen bonds with Tyr 355 and Arg 120, similar to the binding of indomethacin (B1671933). nih.gov
In another study, new 3-ethyl-1H-indole derivatives containing imidazolidinone pharmacophores were designed as selective COX-2 inhibitors. ajchem-a.com Molecular docking predicted strong binding affinities for these compounds, with scores ranging from -11.35 to -10.40 kcal/mol, which were significantly higher than the reference drug meloxicam (B1676189) (-6.89 kcal/mol). ajchem-a.comresearchgate.net
Furthermore, research on 2-(4-(methylsulfonyl)phenyl)indole derivatives demonstrated their selectivity for COX-2 inhibition over COX-1. japsonline.com All the synthesized compounds in this study exhibited good anti-inflammatory activity and showed weak selectivity for COX-1 (IC50 = 8.1–11.8 µM) compared to indomethacin (IC50 = 0.039 µM). japsonline.com
| Compound/Series | Target | Activity/Finding | Reference |
|---|---|---|---|
| Compound S3 | COX-2 | Selective inhibition of COX-2 expression. | nih.gov |
| 3-Ethyl-1H-indole derivatives | COX-2 | Predicted binding affinities of -10.40 to -11.35 kcal/mol. | ajchem-a.comresearchgate.net |
| 2-(4-(Methylsulfonyl)phenyl)indole derivatives | COX-1/COX-2 | Weak COX-1 selectivity (IC50 = 8.1–11.8 µM), indicating COX-2 preference. | japsonline.com |
Interactions with Neurotransmitter Systems (Non-clinical)
Derivatives of this compound have been investigated for their interactions with various neurotransmitter systems, which are crucial for regulating a wide range of physiological and psychological processes. mdpi.com The indole nucleus is a key structural feature in many biologically active molecules that interact with these systems. evitachem.com
Serotonin (B10506) Receptor Modulation
The serotonin (5-hydroxytryptamine, 5-HT) system is a significant target for indole derivatives due to the structural similarity between indole and the endogenous ligand, serotonin. nih.gov Serotonin receptors are involved in numerous physiological functions, including mood, cognition, and sleep. sigmaaldrich.com
Research has shown that indole derivatives can act as ligands for various serotonin receptor subtypes. For example, a series of indole derivatives were synthesized and evaluated as ligands for the 5-HT1A and 5-HT2A receptors. nih.gov Molecular dynamics simulations revealed that these ligands formed stable complexes with the receptors, primarily through a salt bridge between the protonatable nitrogen atom of the ligand and a conserved aspartate residue (Asp 3.32) in the receptors. nih.gov
Furthermore, dual-acting molecules designed to modulate both GABA-A and 5-HT6 receptors have been developed from indole derivatives. acs.org In these studies, anchoring a GABA molecule to a 5-HT6 receptor-blocking scaffold, which included indole derivatives, resulted in dually active compounds. acs.org Some of these compounds exhibited notable antagonist effectiveness at the 5-HT6 receptor. acs.org
| Compound/Series | Receptor Target | Key Finding | Reference |
|---|---|---|---|
| D2AAK5, D2AAK6, D2AAK7 | 5-HT1A, 5-HT2A | Stable binding via salt bridge with Asp (3.32). | nih.gov |
| Indole-based GABA-A/5-HT6 dual modulators | 5-HT6 | Notable antagonist effectiveness. | acs.org |
Enzyme Inhibition Studies (General)
Beyond their role in inflammation, this compound derivatives have been studied for their inhibitory effects on other key enzymes involved in various physiological processes.
Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in numerous physiological processes, and their inhibition has therapeutic potential in various conditions.
Thiourea derivatives containing benzimidazole (B57391) moieties, which can be structurally related to indole derivatives, have been synthesized and tested for their inhibitory activity against human carbonic anhydrase (hCA) I and II isozymes. researchgate.net The inhibition constants (Ki) for these compounds were in the micromolar range, with values from 3.4 to 73.6 μM for hCA I and 8.7 to 144.2 μM for hCA II. researchgate.net
Additionally, a series of indoline-5-sulfonamide (B1311495) derivatives were synthesized and evaluated for their inhibition of cancer-related carbonic anhydrase isoforms. mdpi.com
| Compound Series | Isozyme | Inhibition (Ki) | Reference |
|---|---|---|---|
| Thiourea derivatives with benzimidazole | hCA I | 3.4 - 73.6 μM | researchgate.net |
| hCA II | 8.7 - 144.2 μM |
Structure Activity Relationship Sar Studies of 3 Methylthio 1h Indole Derivatives
Impact of Substituent Position and Nature on Biological Activity
The biological activity of 3-(methylthio)-1H-indole derivatives is profoundly influenced by the placement and chemical nature of various substituents on the indole (B1671886) ring and the methylthio group.
Indole Ring Substitutions
Research has shown that substitutions at different positions of the indole nucleus lead to varied biological outcomes. For instance, in a series of 3-((substituted-phenyl)amino)-2-(1-methyl-1H-indole-3-carbonyl)-3-(methylthio)acrylonitrile derivatives, the nature of the substituent on the phenyl ring was critical for their antimicrobial activity. worldscientificnews.com Compounds with electron-withdrawing groups on the phenyl ring generally exhibited enhanced activity against both Gram-positive and Gram-negative bacteria, as well as different fungal species. worldscientificnews.com
Similarly, in another study involving (Z)-5-(1H-indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)alkanoic acids, the length and nature of the alkanoic acid chain attached to the thiazolidinone ring, which is in turn linked to the indole-3-position, played a significant role in their antimicrobial effects. mdpi.com For instance, a pentanoic acid substituent was found to be beneficial for antibacterial activity, while the introduction of a methoxy (B1213986) group at the 6-position of the indole ring in conjunction with a butyric acid chain also resulted in a highly active compound. mdpi.com
Furthermore, the presence of a halogen, such as chlorine, on the indole ring has been shown to improve the efficacy of certain derivatives. nih.gov For example, in a series of 1-(substituted benzenesulfonyl)-3-dimethylaminoethylthio-1H-indoles, the introduction of a chlorine atom at the 5-position of the indole ring of a trifluoromethylbenzenesulfonyl derivative led to a distinct activity profile. tandfonline.com
Substitutions on the Methylthio Group
Modifications to the methylthio group itself, or its replacement with other thio-containing moieties, have also been explored. Studies on 3-thioxo/hydrazino-6-substituted-1,2,4-triazin-5-ones, which can be synthesized from indole precursors, have demonstrated that alkylation, acylation, and other modifications at the sulfur atom can lead to compounds with a range of biological activities, including anticancer, antibacterial, and antifungal properties. bohrium.com
The following table summarizes the impact of various substituents on the biological activity of this compound derivatives based on several studies.
| Derivative Class | Substituent & Position | Observed Impact on Biological Activity |
| 3-((substituted-phenyl)amino)-2-(1-methyl-1H-indole-3-carbonyl)-3-(methylthio)acrylonitriles | Electron-withdrawing groups on the phenyl ring | Enhanced antimicrobial activity worldscientificnews.com |
| (Z)-5-(1H-indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)alkanoic acids | Pentanoic acid substituent on the thiazolidinone nitrogen | Beneficial for antibacterial activity mdpi.com |
| (Z)-5-(1H-indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)alkanoic acids | 6-Methoxy group on the indole ring with a butyric acid chain | Highly active antimicrobial compound mdpi.com |
| 1-(substituted benzenesulfonyl)-3-dimethylaminoethylthio-1H-indoles | 5-Chloro substituent on the indole ring | Modulated activity profile tandfonline.com |
| Thiochroman-4-one (B147511) derivatives linked to indole | Electron-withdrawing groups at the 6-position of the thiochroman-4-one ring | Enhanced antifungal activity nih.gov |
| Thiochroman-4-one derivatives linked to indole | Chlorine on the indole ring | Improved antifungal efficacy nih.gov |
Role of the Methylthio Group in Ligand-Target Interactions
The sulfur atom in the methylthio group is known for its ability to form non-covalent interactions, such as sulfur-π and lone pair-π interactions, with the aromatic residues of a protein's binding site. acs.org These interactions, although weaker than classical hydrogen bonds, can collectively contribute significantly to the binding affinity and selectivity of a ligand. The polarizability of the sulfur atom allows it to interact favorably with both electron-rich and electron-deficient regions of the target protein. nih.gov
Furthermore, the methyl group of the methylthio moiety can engage in hydrophobic interactions with non-polar amino acid residues in the binding pocket. nih.gov The strategic placement of a methyl group can lead to a significant boost in activity by displacing unfavorable water molecules from a hydrophobic pocket and establishing favorable van der Waals contacts. nih.gov
In some cases, the methylthio group can also act as a hydrogen bond acceptor, although this is less common than its other roles. The lone pairs of electrons on the sulfur atom can, under specific geometric conditions, accept a hydrogen bond from a suitable donor on the protein. chemrxiv.org
The table below details the potential interactions of the methylthio group and their significance in ligand-target binding.
| Interaction Type | Description | Significance in Ligand Binding |
| Sulfur-π Interactions | Interaction between the sulfur atom and the π-system of aromatic amino acid residues. acs.org | Contributes to binding affinity and selectivity. acs.org |
| Hydrophobic Interactions | The methyl group interacts with non-polar residues in the binding pocket. nih.gov | Enhances binding by displacing water and forming van der Waals contacts. nih.gov |
| Hydrogen Bond Acceptor | The sulfur atom's lone pairs can accept a hydrogen bond. chemrxiv.org | Can provide an additional anchor point for the ligand in the binding site. |
| Steric Influence | The size and orientation of the methylthio group can influence the overall conformation of the ligand. | Affects the ligand's fit within the binding pocket and can induce conformational changes in the target protein. |
Pharmacophore Elucidation
Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) required for a molecule to exert a specific biological activity. For this compound derivatives, pharmacophore models have been developed to guide the design of new compounds with improved potency and selectivity.
A typical pharmacophore for a series of this compound derivatives might include:
A hydrogen bond donor: Often the N-H group of the indole ring. chemrxiv.org
A hydrogen bond acceptor: This could be a carbonyl group or a nitrogen atom in a substituent. chemrxiv.org
A hydrophobic feature: Represented by the indole ring itself or other aromatic substituents.
A feature representing the methylthio group: This could be modeled as a hydrophobic group or a potential hydrogen bond acceptor.
Similarly, in studies on antimicrobial agents, pharmacophore models have highlighted the necessity of specific spatial arrangements of hydrophobic and hydrogen bonding features to achieve potent activity against various pathogens. mdpi.com
The following table outlines a generalized pharmacophore for bioactive this compound derivatives.
| Pharmacophoric Feature | Corresponding Structural Element | Role in Biological Activity |
| Hydrogen Bond Donor | Indole N-H | Interaction with polar residues in the target's active site. chemrxiv.org |
| Hydrogen Bond Acceptor | Carbonyl, nitrogen atoms in substituents | Forming key interactions with the biological target. chemrxiv.org |
| Aromatic/Hydrophobic Region | Indole ring, other aryl substituents | Van der Waals and hydrophobic interactions. |
| Hydrophobic/Special Feature | Methylthio group | Hydrophobic interactions, potential sulfur-specific interactions. acs.orgnih.gov |
Non Clinical Metabolic Fate and Environmental Aspects of Indole Derivatives
Metabolism in Non-Human Biological Systems (e.g., Gut Microbiota, In Vitro Enzymatic Systems)
The metabolic fate of 3-(methylthio)-1H-indole in non-human biological systems, while not extensively studied for this specific compound, can be inferred from the well-documented metabolism of structurally related indole (B1671886) derivatives, particularly indole and 3-methylindole (B30407). The gut microbiota and hepatic enzymes are key players in the biotransformation of these compounds. frontiersin.orgnih.gov
Indole and its derivatives are metabolites of tryptophan, an essential amino acid, produced by intestinal microorganisms. frontiersin.orgnih.gov These compounds can be absorbed from the gut and undergo further metabolism in the liver. nih.govresearchgate.net The primary routes of metabolism involve oxidation and conjugation reactions. nih.gov
Oxidation Pathways (e.g., Cytochrome P450)
The oxidation of indole derivatives is predominantly catalyzed by cytochrome P450 (CYP) enzymes, a superfamily of monooxygenases found in high concentrations in the liver. nih.govnih.gov For 3-substituted indoles, such as 3-methylindole, a primary oxidation pathway involves dehydrogenation to form a reactive electrophilic intermediate, a 3-methyleneindolenine. nih.govresearchgate.net This reactive species can covalently bind to cellular macromolecules like proteins and DNA. nih.gov
Given the structure of this compound, it is plausible that it undergoes a similar P450-mediated oxidation. The methylthio group at the C3 position could be a target for oxidation. One potential pathway is the S-oxidation of the methylthio group to form the corresponding sulfoxide (B87167) and subsequently the sulfone. Another possibility is the oxidation of the indole ring itself. For instance, CYP2A6 has been shown to oxidize indole at the C-2, C-3, and C-6 positions, leading to oxindole, indoxyl (3-hydroxyindole), and 6-hydroxyindole, respectively. nih.gov The presence of the methylthio group at the C3 position might influence the regioselectivity of this oxidation.
In vitro studies using human liver microsomes have been instrumental in elucidating the metabolic pathways of various indole derivatives. ohiolink.edumdpi.comsci-hub.senih.gov These systems have shown that the rate and profile of metabolites can vary significantly between different indole compounds and across species. sci-hub.se For example, the in vitro metabolism of certain indole derivatives in human and rat liver microsomes showed both similarities and differences in the metabolites formed. sci-hub.se
Table 1: Inferred Oxidative Metabolites of this compound based on known P450-mediated reactions of related indoles.
| Parent Compound | Potential Oxidative Metabolite | Putative Enzymatic Pathway |
| This compound | 3-(methylsulfinyl)-1H-indole | Cytochrome P450 (S-oxidation) |
| This compound | 3-(methylsulfonyl)-1H-indole | Cytochrome P450 (S-oxidation) |
| This compound | Hydroxylated indole ring derivatives | Cytochrome P450 (Hydroxylation) |
| This compound | 3-(methylthio)-1H-indol-2-one (Oxindole derivative) | Cytochrome P450 (Oxidation) |
Conjugation Reactions (e.g., Sulfotransferases)
Following oxidation, the resulting hydroxylated or other polar metabolites of indole derivatives often undergo phase II conjugation reactions, which increase their water solubility and facilitate their excretion. nih.gov A key conjugation pathway for indoxyl (3-hydroxyindole), a major metabolite of indole, is sulfation catalyzed by sulfotransferase (SULT) enzymes to form indoxyl-3-sulfate. nih.govresearchgate.netmdpi.com
It is highly probable that oxidized metabolites of this compound, particularly any hydroxylated derivatives, would also be substrates for sulfotransferases. The liver is a primary site for these reactions. nih.gov The resulting sulfate (B86663) conjugates would then be readily eliminated from the body. Besides sulfation, other conjugation reactions such as glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), could also play a role in the detoxification and elimination of oxidized this compound metabolites.
Environmental Significance of Sulfur-Containing Indoles
Sulfur-containing indole alkaloids are a diverse group of natural products found in various terrestrial and marine organisms. nih.govresearchgate.net These compounds often exhibit a range of biological activities and play ecological roles, for instance, as defense mechanisms in plants against herbivores and pathogens. frontiersin.orgtsu.edu While the specific environmental significance of this compound is not well-documented, the broader class of sulfur-containing indoles provides a relevant context.
Many indole derivatives found in the environment originate from the microbial degradation of tryptophan. frontiersin.orgtandfonline.com The presence of a sulfur moiety, as in this compound, adds another dimension to its potential environmental interactions. Organosulfur compounds in the environment can participate in various biogeochemical cycles. nih.gov
In the context of agriculture, some indole derivatives are utilized as plant growth regulators. creative-proteomics.com The introduction of such compounds into the soil and water can have various effects on the local ecosystem. The persistence and fate of these compounds are influenced by microbial activity and other environmental factors.
Biodegradation Pathways in Environmental Contexts
The biodegradation of indole and its derivatives has been studied in various environmental settings, including soil and wastewater treatment systems. scispace.comfrontiersin.orgdntb.gov.uaresearchgate.net Microorganisms, particularly bacteria, play a crucial role in the breakdown of these compounds. scispace.comnih.gov
Aerobic biodegradation of indole typically initiates with an oxidation step, often hydroxylation, followed by ring cleavage of the heterocyclic or carbocyclic portion of the molecule. scispace.comfrontiersin.org Several bacterial strains have been identified that can utilize indole as a sole source of carbon and energy. scispace.comresearchgate.net Common intermediates in indole biodegradation pathways include indoxyl, isatin (B1672199), and anthranilate. scispace.com
For substituted indoles, the nature and position of the substituent can influence the degradation pathway and rate. scispace.com In the case of this compound, the methylthio group would likely be a target for microbial enzymes. The biodegradation could proceed through initial oxidation of the sulfur atom or the indole ring, followed by cleavage of the ring structures. The ultimate fate of the compound in the environment would be its mineralization to carbon dioxide, water, sulfate, and ammonia (B1221849) by a consortium of microorganisms. scispace.com
Table 2: Potential Biodegradation Intermediates of this compound based on established pathways for indole.
| Putative Intermediate | Potential Precursor | General Biodegradation Step |
| 3-(methylsulfinyl)-1H-indole | This compound | S-Oxidation |
| 3-(methylthio)-1H-indol-2,3-diol | This compound | Dioxygenation |
| Anthranilate derivatives | Ring-cleavage products | Ring Fission |
Emerging Applications of 3 Methylthio 1h Indole and Its Structural Analogs Beyond Traditional Pharmacology
Materials Science Applications (e.g., Dye-Sensitized Solar Cells)
The electron-rich nature of the indole (B1671886) ring system makes it an excellent candidate for use as an electron donor in organic electronic materials. The functionalization of this core, particularly with sulfur-containing moieties, allows for the fine-tuning of its electrochemical and photophysical properties. This has led to growing interest in 3-(methylthio)-1H-indole and its analogs as building blocks for functional materials, especially in the field of solar energy. mdpi.com
Dye-Sensitized Solar Cells (DSSCs):
Dye-sensitized solar cells represent a promising and cost-effective alternative to conventional silicon-based solar cells. The efficiency of a DSSC is heavily reliant on the properties of its components, including the organic dye sensitizer (B1316253) which is responsible for light absorption. Indole-fused heterocycles are increasingly being used as donor and π-spacer components in these dyes due to their excellent electron-donating capabilities and structural stability.
Recent theoretical studies have focused on designing new dyes for DSSCs using structural analogs of this compound. For instance, molecules designed with a 3-(methylthio)-8-phenyl-8H-thieno[2,3-b]indole core as the electron-donating fragment and cyanoacrylic acid as the electron-accepting group have been investigated. nih.gov Theoretical calculations using Density Functional Theory (DFT) predicted that these novel dyes could exhibit significantly improved performance compared to reference molecules, showcasing auspicious characteristics such as: nih.gov
Redshifted Maximum Absorption (λMax): Achieving values up to 561 nm, allowing for broader light absorption from the solar spectrum. nih.gov
High Light-Harvesting Efficiency (LHE): Reaching near-complete efficiency of 99%. nih.gov
The research suggests that the methylthio-indole-based fragment effectively serves as the electron donor, a critical function for initiating charge separation upon light absorption, which is the fundamental principle of DSSC operation. nih.gov
Interactive Table: Predicted Properties of a 3-(methylthio)-8-phenyl-8H-thieno[2,3-b]indole-based Dye
| Property | Predicted Value/Characteristic | Significance in DSSCs |
|---|---|---|
| Electron Fragment | 3-(methylthio)-8-phenyl-8H-thieno[2,3-b]indole | Acts as the primary electron donor. nih.gov |
| Max Absorption (λMax) | up to 561 nm | Enables harvesting of a wider range of light energy. nih.gov |
| Light-Harvesting Efficiency (LHE) | ~99% | Maximizes the capture of incident photons. nih.gov |
| Charge Distribution | HOMO on donor, LUMO on acceptor | Facilitates efficient charge separation and transfer. nih.gov |
Beyond DSSCs, structural analogs like 4-(methylthio)-1H-indole are also being investigated for their potential use in other organic electronic devices, such as Organic Light-Emitting Diodes (OLEDs), due to their favorable electronic properties. researchgate.net
Agricultural Applications (e.g., Plant Hormones)
While direct application of this compound as a commercial plant growth regulator is not widely documented, the indole scaffold itself is the foundation for the most important class of plant hormones: auxins. frontiersin.orgclinisciences.com Indole-3-acetic acid (IAA) is the most common naturally occurring auxin, playing a pivotal role in virtually all aspects of plant growth and development, including cell division, elongation, and differentiation. frontiersin.orgbyjus.com
The agricultural industry extensively uses natural and synthetic indole derivatives as plant growth regulators to: creative-proteomics.com
Stimulate root formation in cuttings. byjus.com
Promote fruit development. frontiersin.org
Enhance resistance to both biotic and abiotic stresses. frontiersin.org
Regulate flowering and prevent premature fruit drop. byjus.com
The biological activity of auxins is closely tied to their molecular structure, which generally requires a planar ring system and a side chain with a carboxyl group. csbsju.eduzobodat.at Research has shown that various substitutions on the indole ring can modulate auxin activity. zobodat.at
Furthermore, volatile signals from microbes can influence plant development. Indole itself has been identified as a potent plant-growth modulator emitted by soil bacteria, which can promote secondary root network formation by interfering with the plant's internal auxin signaling pathways. nih.gov
Given the established importance of the indole core and the known biological activity of sulfur-containing compounds, derivatives like this compound represent an area of interest for developing new, highly specific plant growth regulators or immune inducers. nih.govfrontiersin.org For example, the compound 2-Allyl-3-(methylthio)-1H-indole-7-carbaldehyde is noted for its sulfur-based reactivity, highlighting the potential for creating complex, functionalized indoles for various applications, including agrochemicals.
Interactive Table: Key Indole Compounds in Agriculture
| Compound Name | Classification | Primary Agricultural Role |
|---|---|---|
| Indole-3-acetic acid (IAA) | Natural Auxin (Plant Hormone) | Regulates cell division, elongation, root formation, apical dominance. clinisciences.combyjus.com |
| Indole-3-butyric acid (IBA) | Natural/Synthetic Auxin | Commonly used to promote rooting in plant cuttings. frontiersin.org |
| Indole | Volatile Signal Molecule | Promotes root development by interacting with auxin signaling. nih.gov |
| This compound | Indole Derivative | Parent structure for potential development of novel growth regulators. |
Flavor and Fragrance Industry Relevance
Indole and its derivatives are powerful and versatile aroma chemicals. perfumerflavorist.com While pure indole is known for an intense, almost fecal odor at high concentrations, at great dilution it imparts pleasant floral notes, reminiscent of jasmine and orange blossom, making it a crucial component in fine fragrances. mdpi.comcreative-proteomics.comperfumerflavorist.com
Methional (3-(Methylthio)propionaldehyde): This is a widely used flavor ingredient with a powerful, pervasive aroma of cooked potatoes. perfumerflavorist.com It is considered indispensable in a vast range of savory flavors (e.g., potato, meat, vegetable) as well as in non-savory applications. perfumerflavorist.com
Bis(methylthio)methane: This sulfur compound is a key character-impact aroma molecule responsible for the prized scent of white truffles. mdpi.com
3-(methylthio)-1-propanol: This thiol has been identified in red wines, where it is formed from precursors degraded by yeast during fermentation. mdpi.com
3-(methylthio)hexanol: This aroma chemical is noted for having an odor profile similar to a key constituent of yellow passionfruit. thegoodscentscompany.com
Given these examples, this compound is expected to possess a complex and potent aroma profile, likely combining the animalic, floral characteristics of the indole core with the savory, sulfury, and potentially roasted or vegetal notes typical of methylthio compounds. This makes it and its analogs highly intriguing candidates for creating unique and impactful flavor and fragrance formulations, particularly for savory, roasted, and exotic fruit profiles. researchgate.net
Interactive Table: Aroma Profiles of Relevant Indole and Methylthio Compounds
| Compound Name | Chemical Family | Typical Aroma/Flavor Profile | Common Occurrence/Use |
|---|---|---|---|
| Indole | Nitrogen Heterocycle | High conc: Fecal; Low conc: Floral (Jasmine). mdpi.comperfumerflavorist.com | Fine fragrances, various foods (coffee, cheese). perfumerflavorist.com |
| Skatole (3-Methylindole) | Indole Derivative | Similar to indole, animalic, fecal. perfumerflavorist.com | Fragrances, flavorings. |
| Methional | Thioaldehyde | Cooked potato, savory, brothy. perfumerflavorist.com | Potato chips, soups, savory snacks. |
| Bis(methylthio)methane | Thioether | Truffle. mdpi.com | Truffle oils and flavorings. |
| 3-(methylthio)-1-propanol | Thioalcohol | Sulfurous, meaty. | Wine. mdpi.com |
| This compound | Thio-indole | (Predicted) Complex: Floral, savory, sulfury, roasted. | Potential for novel flavor & fragrance creation. |
Q & A
Q. How can synthesis of 3-(methylthio)-1H-indole be optimized for high yield in electrophilic substitution reactions?
Methodological Answer:
- Use iodine (I₂, 10 mol%) as a catalyst in acetonitrile (MeCN) at 40°C for 5 hours, achieving 98% yield. Alternative catalysts like FeCl₃ or AlCl₃ show lower efficiency (e.g., FeCl₃ at 40°C for 12 hours yields 67%) .
- Temperature optimization is critical: Increasing from room temperature (rt) to 40°C improves yields significantly (e.g., I₂ in MeCN at rt yields 51%, vs. 98% at 40°C) .
Q. What spectroscopic techniques are essential for characterizing this compound derivatives?
Methodological Answer:
- 1H/13C NMR : Analyze chemical shifts for indole protons (δ ~7.0–8.0 ppm) and methylthio group (δ ~2.5 ppm for S–CH₃). For example, 3-(methylthio) substituents show distinct singlet peaks in aromatic regions .
- HRMS (High-Resolution Mass Spectrometry) : Confirm molecular ion peaks (e.g., [M+H]+) with <5 ppm error. For derivatives, HRMS data must align with calculated m/z values .
- 19F NMR (if applicable) : For fluorinated analogs, verify substitution patterns (e.g., 5-fluoro derivatives show distinct δ ~-110 ppm signals) .
Q. What safety protocols are required for handling this compound in laboratory settings?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods to avoid inhalation of vapors (melting point: ~62°C; volatile at higher temps).
- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste. Avoid water to prevent spreading .
Advanced Research Questions
Q. How can regioselective bromination at the 5-position of this compound be achieved?
Methodological Answer:
- Use N-bromosuccinimide (NBS) in dichloromethane (DCM) at 0–25°C. The methylthio group directs electrophilic bromination to the 5-position due to its electron-donating resonance effect.
- Monitor reaction progress via TLC (eluent: 70:30 EtOAc/hexane). Purify via flash chromatography (cyclohexane/EtOAc gradient) to isolate 5-bromo-3-(methylthio)-1H-indole .
Q. What mechanistic insights explain iodine’s role in catalyzing electrophilic substitutions of indole derivatives?
Methodological Answer:
- Iodine acts as a Lewis acid , polarizing the indole’s π-electron system to enhance electrophilic attack at the 3-position.
- In sulfur-containing derivatives (e.g., this compound), iodine facilitates thioether activation, enabling regioselective functionalization (e.g., trifluoromethylation or arylthiolation) .
- Kinetic studies show faster reaction rates at 40°C vs. rt, aligning with thermal activation of the catalytic cycle .
Q. How can this compound derivatives be designed for serotonin receptor (5-HT) binding studies?
Methodological Answer:
- Introduce piperidinyl groups at the indole’s 3-position to mimic serotonin’s pharmacophore. For example:
- Synthesize 3-(piperidin-3-yl)-1H-indole via reductive amination of indole-3-carbaldehyde with piperidine derivatives.
- Validate binding affinity via radioligand assays (e.g., 5-HT1A receptor displacement using [³H]-8-OH-DPAT). Derivatives with fluorobenzyl substituents show enhanced selectivity (e.g., 3-(4-fluorobenzyl)-1H-indole) .
Data Contradictions & Resolution
- Catalyst Efficiency : While iodine (10 mol%) in MeCN yields 98% for 3a derivatives , FeCl₃ achieves only 67% under similar conditions. This highlights iodine’s superior activation of sulfur-containing substrates.
- Regioselectivity in Bromination : assumes methylthio-directed bromination at C5, but competing C2/C4 substitution may occur if steric/electronic factors dominate. Use computational modeling (DFT) to predict substituent effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
